

Check Availability & Pricing

# Application Notes: ZIF-67 in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | ACS-67  |           |
| Cat. No.:            | B605159 | Get Quote |

#### Introduction

Zeolitic Imidazolate Framework-67 (ZIF-67), a subclass of metal-organic frameworks (MOFs), has emerged as a highly promising nanocarrier for drug delivery applications.[1] Composed of cobalt (Co<sup>2+</sup>) metal centers and 2-methylimidazole organic linkers, ZIF-67 features a sodalite-like topology characterized by high porosity, a large surface area, and exceptional thermal and chemical stability.[1][2][3] Its uniform and tunable pore structure allows for efficient encapsulation of therapeutic agents, while its inherent pH-sensitivity makes it an ideal candidate for targeted drug release in the acidic microenvironments of tumors.[4][5]

The primary mechanism for drug release from ZIF-67 is its structural decomposition in acidic conditions.[5] While stable at physiological pH ( $\approx$ 7.4), the protonation of the imidazole linkers in an acidic environment (pH < 6.5), typical of tumor tissues and endo-lysosomal compartments, leads to the breakdown of the framework and the subsequent release of both the encapsulated drug and cobalt ions.[5][6] This stimuli-responsive behavior minimizes premature drug leakage in healthy tissues, thereby reducing systemic toxicity and enhancing therapeutic efficacy at the target site.

This document provides a comprehensive overview of the application of ZIF-67 in drug delivery, detailing synthesis protocols, drug loading and release methodologies, and key performance data.

## **Quantitative Data Summary**



The performance of ZIF-67-based drug delivery systems is quantified by several key parameters, including particle size, surface area, drug loading capacity, and pH-responsive release profiles. The following tables summarize representative data from various studies.

Table 1: Physicochemical Properties of ZIF-67 Nanoparticles

| System                  | Synthesis<br>Method    | Average<br>Particle<br>Size (nm) | BET<br>Surface<br>Area (m²/g) | Pore<br>Diameter<br>(nm) | Reference |
|-------------------------|------------------------|----------------------------------|-------------------------------|--------------------------|-----------|
| Pristine ZIF-<br>67     | Solvothermal           | 100 - 400                        | ~1700                         | 0.34                     | [2][7]    |
| ZIF-67                  | Wet Chemical           | 300 - 500                        | -                             | -                        | [8]       |
| ZIF-<br>67@CuSe@<br>PVP | Multistep<br>Synthesis | ~150                             | 12                            | 0.8                      | [5]       |
| Pristine ZIF-<br>67     | Solvothermal           | -                                | 1122                          | 0.8                      | [5]       |

Table 2: Drug Loading and Encapsulation Efficiency

| Nanocarrier                           | Drug                     | Drug Loading<br>Capacity (LC) | Encapsulation<br>Efficiency (EE) | Reference |
|---------------------------------------|--------------------------|-------------------------------|----------------------------------|-----------|
| ZIF-67/Fe <sub>3</sub> O <sub>4</sub> | Doxorubicin<br>(DOX)     | 68.2% (682<br>μg/mg)          | -                                | [8]       |
| DNA-decorated<br>ZIF-67               | Doxorubicin<br>(DOX)     | 59.7%                         | -                                |           |
| DNA-decorated<br>ZIF-67               | Sorafenib (SOR)          | 60.2%                         | -                                |           |
| ZIF-<br>67@CuSe@PVP                   | Doxorubicin<br>(DOX)     | 18.5%                         | -                                | [6]       |
| I2@ZIF-67@silk                        | lodine (I <sub>2</sub> ) | 18.0 wt%                      | -                                | [9]       |



Table 3: pH-Responsive Drug Release

| Nanocarrier<br>System       | Drug          | Condition (pH) | Cumulative<br>Release (Time) | Reference |
|-----------------------------|---------------|----------------|------------------------------|-----------|
| ZIF-<br>67@CuSe@PVP<br>@DOX | DOX           | рН 7.4         | ~20% (48 h)                  | [6]       |
| ZIF-<br>67@CuSe@PVP<br>@DOX | DOX           | рН 5.0         | ~75% (48 h)                  | [6]       |
| DNA-decorated<br>ZIF-67     | DOX-SOR       | pH 7.4         | ~25% (70 h)                  |           |
| DNA-decorated<br>ZIF-67     | DOX-SOR       | pH 5.5         | ~60% (70 h)                  |           |
| DNA-decorated<br>ZIF-67     | DOX-SOR       | pH 4.5         | ~80% (70 h)                  |           |
| BBH@ZIF-<br>8@ZIF-67        | Berberine HCI | рН 7.4         | ~20% (48 h)                  | [10]      |
| BBH@ZIF-<br>8@ZIF-67        | Berberine HCI | pH 6.5         | ~65% (48 h)                  | [10]      |

# **Experimental Protocols & Methodologies**

Detailed protocols for the synthesis, drug loading, and characterization of ZIF-67 nanocarriers are provided below.

## **Protocol 1: Synthesis of ZIF-67 Nanoparticles**

This protocol describes a standard room-temperature aqueous synthesis method.[7]

#### Materials:

Cobalt nitrate hexahydrate (Co(NO<sub>3</sub>)<sub>2</sub>·6H<sub>2</sub>O)



- 2-methylimidazole (2-MeIm)
- Deionized (DI) water or Methanol[11]
- · Centrifuge, oven

#### Procedure:

- Prepare Precursor Solutions:
  - Solution A: Dissolve 0.45 g of cobalt nitrate hexahydrate in 3 mL of DI water.
  - Solution B: Dissolve 5.5 g of 2-methylimidazole in 20 mL of DI water.
- Mixing and Reaction:
  - Add Solution A to Solution B under vigorous stirring at room temperature.
  - Continue stirring the mixture for 6 hours. A purple precipitate will form, indicating the formation of ZIF-67 crystals.
- Purification:
  - Collect the purple precipitate by centrifugation (e.g., 5000 rpm for 15 minutes).
  - Wash the product repeatedly with DI water or methanol to remove unreacted precursors.
- Drying:
  - Dry the final ZIF-67 powder in an oven at 80°C overnight.

## Protocol 2: Doxorubicin (DOX) Loading into ZIF-67

This protocol is adapted from methodologies for loading anticancer drugs into porous ZIF-67.[8]

#### Materials:

Synthesized ZIF-67 powder



- Doxorubicin hydrochloride (DOX)
- Phosphate-buffered saline (PBS, pH 7.4)
- · Magnetic stirrer, centrifuge
- UV-Vis Spectrophotometer

#### Procedure:

- Prepare Suspensions:
  - Disperse 10 mg of ZIF-67 powder in 10 mL of PBS (pH 7.4).
  - Prepare a 1 mg/mL stock solution of DOX in PBS.
- Drug Loading:
  - Add 5 mL of the DOX stock solution to the ZIF-67 suspension.
  - Stir the mixture at room temperature for 24 hours in the dark to allow the drug to diffuse into the pores of the ZIF-67.
- Separation and Quantification:
  - Centrifuge the mixture to separate the DOX-loaded ZIF-67 (ZIF-67@DOX) from the supernatant.
  - Collect the supernatant and measure the concentration of free DOX using a UV-Vis spectrophotometer (at ~480 nm).
- Calculation of Loading Capacity (LC) and Encapsulation Efficiency (EE):
  - LC (%) = [(Total weight of DOX Weight of free DOX) / Weight of ZIF-67@DOX] x 100%
  - EE (%) = [(Total weight of DOX Weight of free DOX) / Total weight of DOX] x 100%
- Final Product:



 Wash the ZIF-67@DOX pellet with PBS to remove surface-adsorbed drug and then dry for storage.

## **Protocol 3: In Vitro pH-Responsive Drug Release Study**

This protocol evaluates the release of an encapsulated drug under physiological and acidic conditions.

#### Materials:

- Dried ZIF-67@DOX nanoparticles
- PBS buffers at pH 7.4 and pH 5.0
- Dialysis tubing (with appropriate molecular weight cut-off)
- Shaking incubator (37°C)
- UV-Vis Spectrophotometer

#### Procedure:

- Sample Preparation:
  - Disperse a known amount of ZIF-67@DOX (e.g., 5 mg) in 5 mL of the respective release buffer (pH 7.4 or pH 5.0).
  - Transfer the suspension into a dialysis bag.
- Release Study:
  - Place the sealed dialysis bag into a larger container with 50 mL of the same fresh buffer.
  - Incubate at 37°C with gentle shaking.
- Sampling and Analysis:
  - At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a 1 mL aliquot from the external buffer.



- Immediately replace the withdrawn volume with 1 mL of fresh buffer to maintain sink conditions.
- Measure the concentration of released DOX in the aliquot using a UV-Vis spectrophotometer.
- Data Analysis:
  - Calculate the cumulative percentage of drug released at each time point relative to the total amount of drug loaded.
  - Plot the cumulative release percentage against time for both pH conditions to visualize the release profiles.

## **Visualizations: Workflows and Mechanisms**

The following diagrams illustrate key processes in the application of ZIF-67 for drug delivery.





Click to download full resolution via product page

Caption: Workflow for one-pot synthesis and drug loading of ZIF-67 nanoparticles.





Click to download full resolution via product page

Caption: Mechanism of pH-responsive drug release from ZIF-67 in a tumor microenvironment.





Click to download full resolution via product page

Caption: Logical workflow for the preclinical evaluation of ZIF-67 drug delivery systems.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Recent progress in ZIF—polymer composites for advanced drug delivery applications -Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Zeolitic imidazolate framework-67 for shape stabilization and enhanced thermal stability of paraffin-based phase change materials RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Nanoscale Zeolitic Imidazolate Framework (ZIF)

  –8 in Cancer Theranostics: Current Challenges and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Monodisperse ZIF-67@CuSe@PVP Nanoparticles for pH-Responsive Drug Release and Photothermal Therapy PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibacterial and antibiofilm activities of ZIF-67 PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel catalytic micromotor of porous zeolitic imidazolate framework-67 for precise drug delivery - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Synthesis and Characterization of ZIF-67 Mixed Matrix Nanobiocatalysis for CO2 Adsorption Performance [frontiersin.org]
- To cite this document: BenchChem. [Application Notes: ZIF-67 in Drug Delivery Systems]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605159#application-of-zif-67-in-drug-delivery-systems]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com